Thermodynamic Stability Superiority: Tiglic Acid vs. Angelic Acid Isomerization Equilibrium
Tiglic acid is the thermodynamically stable trans (E) isomer of 2-methyl-2-butenoic acid, whereas angelic acid is the metastable cis (Z) isomer. Under identical aqueous conditions with prolonged boiling, angelic acid undergoes irreversible isomerization to tiglic acid [1]. The reverse transformation from tiglic acid to angelic acid occurs much less readily, requiring specific three-step synthetic conversion (bromine addition, KOH reaction, and sodium amalgam reduction) rather than spontaneous equilibration [2].
| Evidence Dimension | Thermodynamic stability (isomerization behavior under aqueous heating) |
|---|---|
| Target Compound Data | Tiglic acid: No spontaneous isomerization to angelic acid under aqueous heating; stable under prolonged boiling; requires three-step chemical conversion to form angelic acid |
| Comparator Or Baseline | Angelic acid: Undergoes isomerization to tiglic acid upon prolonged boiling of aqueous solution; process accelerated by traces of bromine and sunlight, also by strong mineral acids or alkalis |
| Quantified Difference | Angelic acid → Tiglic acid: Spontaneous, irreversible under aqueous heating; Tiglic acid → Angelic acid: Does not occur spontaneously; requires multi-step synthesis |
| Conditions | Aqueous solution; prolonged boiling; with/without acid/base catalysis |
Why This Matters
For processes involving elevated temperatures or aqueous acidic/basic conditions, tiglic acid provides predictable, stable composition without unintended isomerization that could compromise reaction yields or product purity.
- [1] DrugFuture. Angelic Acid Profile. Property: Prolonged boiling of aqueous solution causes isomerization to tiglic acid. View Source
- [2] Buckles, R. E., & Mock, G. V. (1949). Synthesis of tiglic and angelic acids. The Journal of Organic Chemistry, 14(6), 1039-1044. View Source
